Thiourea, (2-aminophenyl)-

Antibacterial MRSA Minimum Inhibitory Concentration

Thiourea, (2-aminophenyl)- is the definitive ortho-aminophenyl thiourea scaffold enabling unique bidentate metal chelation and intramolecular cyclization pathways inaccessible to generic, para-substituted, or cyclized analogs. Its ortho-amine functionality delivers 2-fold greater anti-MRSA potency (MIC 0.5–1.0 µM vs linezolid) and drives >95% yields in room-temperature BOP-mediated benzimidazole library synthesis. Researchers targeting kinase inhibitors, next-generation anthelmintics, or selective Cu(II) detection methods should procure ≥98% purity material to ensure reproducible SAR data and minimal background interference in analytical applications.

Molecular Formula C7H9N3S
Molecular Weight 167.23 g/mol
CAS No. 3394-09-0
Cat. No. B15314242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, (2-aminophenyl)-
CAS3394-09-0
Molecular FormulaC7H9N3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=S)N
InChIInChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
InChIKeyHZFPIVZQYGZVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Thiourea, (2-Aminophenyl)- (CAS 3394-09-0): A Distinct Thiourea Derivative for Specialized Research Applications


Thiourea, (2-aminophenyl)- (CAS 3394-09-0), also known as 2-aminophenylthiourea, is an aromatic thiourea derivative with the molecular formula C₇H₉N₃S and a molecular weight of 167.23 g/mol [1]. It features an ortho-amino substituent on the phenyl ring attached to the thiourea moiety, which confers distinct hydrogen bonding and metal coordination capabilities compared to unsubstituted thiourea or para-substituted analogs [2]. This compound serves primarily as a versatile synthetic intermediate for heterocycle construction and as a ligand precursor in coordination chemistry, with research applications spanning medicinal chemistry, analytical chemistry, and materials science [2].

Why Thiourea, (2-Aminophenyl)- Cannot Be Replaced by Generic Thiourea or Alternative Analogs


The ortho-aminophenyl substitution in thiourea, (2-aminophenyl)- creates a bifunctional chelating scaffold that generic thiourea (CAS 62-56-6), phenylthiourea (CAS 103-85-5), and para-substituted aminophenylthiourea cannot replicate. The adjacent amine and thiourea groups enable bidentate coordination to metal ions and intramolecular cyclization pathways essential for heterocycle synthesis that are sterically impossible with para-substituted analogs [1]. Generic thiourea lacks the aromatic amine functionality required for π-stacking interactions with biological targets and the enhanced metal-binding affinity observed in this compound class [2]. Substitution with 2-mercaptobenzimidazole—a cyclized analog—eliminates the free thiourea moiety necessary for derivatization and sensor applications .

Quantitative Differentiation Evidence for Thiourea, (2-Aminophenyl)-: Comparator-Based Performance Data


Anti-MRSA Activity of Thiourea, (2-Aminophenyl)- vs. Standard Antibiotic Comparator

In a direct head-to-head comparison within patent disclosure WO2008041097, thiourea, (2-aminophenyl)- (identified as compound 35) demonstrated sub-micromolar antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound achieved a Minimum Inhibitory Concentration (MIC) of 0.5-1.0 µM against MRSA strain USA300, while the comparator linezolid, a clinically used oxazolidinone antibiotic, exhibited an MIC of 1.0-2.0 µM against the same strain under identical assay conditions [1]. This represents an approximately 2-fold improvement in potency relative to the comparator.

Antibacterial MRSA Minimum Inhibitory Concentration

Synthetic Yield Comparison: Phosphonium-Mediated Cyclization vs. Conventional Methods

In the synthesis of 2-aminobenzimidazoles from N-(2-aminophenyl)thioureas, the BOP-mediated phosphonium cyclization method utilizing thiourea, (2-aminophenyl)- as the substrate achieved near-quantitative yields (typically >95%) at room temperature within minutes to 1 hour [1]. In contrast, conventional thermal cyclization methods for analogous substrates typically require elevated temperatures (80-120°C) and extended reaction times (6-24 hours) while yielding only 60-80% product due to competing side reactions [1]. This represents both a yield improvement of approximately 15-35 percentage points and a substantial reduction in reaction time.

Organic Synthesis Heterocycle 2-Aminobenzimidazole Yield

Anti-Intestinal Nematode Activity of Acylated Derivatives vs. Clinical Benzimidazole Limitations

A series of 1-acyl-3-(2'-aminophenyl) thiourea derivatives, synthesized directly from the thiourea, (2-aminophenyl)- core scaffold, were evaluated in a rat model of Nippostrongylus brazilliensis infection. The most active derivative, 1-(2'-furanyl)acyl-3-(2'-aminophenyl) thiourea (compound 5h), achieved 89.4% deparasitization at an oral dose of 10 mg/kg [1]. While this represents class-level inference rather than direct parent compound data, the activity is notable relative to clinical benzimidazole anthelmintics which suffer from limited solubility, variable absorption, and hepatotoxicity concerns that restrict their use in patients with hepatic impairment [1].

Anthelmintic Prodrug Nippostrongylus brazilliensis Deparasitization

Analytical Selectivity for Copper Detection vs. Generic Thiourea Reagents

Thiourea, (2-aminophenyl)- (also designated APTU) is specifically employed as a reagent for the determination of trace amounts of copper in analytical chemistry applications . The ortho-aminophenyl substitution enables bidentate coordination to Cu(II) ions through both the thiourea sulfur and the aromatic amine nitrogen, forming a stable chelate complex. Generic thiourea (CAS 62-56-6) lacks the aromatic amine coordination site and consequently forms weaker, monodentate complexes with copper, resulting in lower sensitivity and selectivity in detection applications [1]. While specific detection limit data for APTU itself is not available in the primary literature, structurally related thiourea-based ionophores demonstrate Nernstian responses with detection limits in the sub-micromolar range (e.g., 6.24 × 10⁻⁷ M) and high selectivity over competing cations [2].

Analytical Chemistry Copper Detection Chemosensor Trace Analysis

Recommended Research and Industrial Applications for Thiourea, (2-Aminophenyl)- Based on Evidence


Antibacterial Lead Discovery Targeting MRSA

Thiourea, (2-aminophenyl)- is directly applicable as a lead scaffold in antibacterial drug discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated an MIC of 0.5-1.0 µM against MRSA USA300, representing a 2-fold potency improvement over linezolid in head-to-head comparative testing [1]. Research groups focused on novel anti-MRSA agents should prioritize this scaffold over unsubstituted thiourea or para-substituted analogs, which lack the ortho-amine functionality critical for the observed antibacterial activity. Procurement of high-purity thiourea, (2-aminophenyl)- (≥98%) is recommended for structure-activity relationship (SAR) expansion and lead optimization campaigns.

Efficient Heterocycle Synthesis for Medicinal Chemistry Libraries

This compound is an optimal starting material for the rapid construction of 2-aminobenzimidazole libraries via phosphonium-mediated cyclization. The BOP-mediated method utilizing N-(2-aminophenyl)thiourea substrates achieves near-quantitative yields (>95%) at room temperature in under 1 hour, substantially outperforming conventional thermal methods that require elevated temperatures and extended reaction times while producing only 60-80% yields [1]. Medicinal chemistry groups synthesizing benzimidazole-based kinase inhibitors, anti-infectives, or CNS agents will benefit from the reduced cycle time and higher throughput this substrate enables. Procurement for library synthesis should consider bulk quantities (≥25 g) to support multiple parallel derivatization campaigns.

Development of Anthelmintic Prodrug Candidates

The 1-acyl-3-(2'-aminophenyl) thiourea scaffold, accessible via acylation of thiourea, (2-aminophenyl)-, has demonstrated 89.4% deparasitization efficacy in an in vivo rat model of Nippostrongylus brazilliensis infection at 10 mg/kg oral dosing [1]. This activity, combined with the scaffold's potential to circumvent the solubility and hepatotoxicity limitations of clinical benzimidazole anthelmintics, makes thiourea, (2-aminophenyl)- a strategic building block for academic and industrial groups pursuing next-generation anthelmintic prodrugs. Researchers should procure this compound as the core scaffold for acyl derivatization and subsequent in vivo evaluation in helminth infection models.

Analytical Method Development for Trace Copper Quantification

Thiourea, (2-aminophenyl)- serves as a specialized reagent for the spectrophotometric or electrochemical determination of trace copper in environmental, biological, or industrial samples [1]. Its bifunctional ortho-aminophenyl thiourea structure enables stable bidentate chelation with Cu(II) ions, conferring enhanced selectivity over generic thiourea, which binds copper only through monodentate sulfur coordination [2]. Analytical chemistry laboratories developing new copper detection methods—particularly those requiring discrimination against interfering transition metals—should select this reagent over simpler thiourea analogs. Recommended procurement grade: analytical standard (≥99% purity) to minimize background interference.

Technical Documentation Hub

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